molecular formula C24H18BrN5O3S B12039917 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid

4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid

Cat. No.: B12039917
M. Wt: 536.4 g/mol
InChI Key: OZOXQHDONLETIW-VULFUBBASA-N
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Description

The compound 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid is a structurally complex molecule featuring:

  • A 1,2,4-triazole core substituted with a 4-bromophenyl group at position 5 and a phenyl group at position 4.
  • A sulfanyl acetyl hydrazone linker connecting the triazole moiety to a benzoic acid group.

This compound belongs to a class of triazole derivatives known for diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

Properties

Molecular Formula

C24H18BrN5O3S

Molecular Weight

536.4 g/mol

IUPAC Name

4-[(E)-[[2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C24H18BrN5O3S/c25-19-12-10-17(11-13-19)22-28-29-24(30(22)20-4-2-1-3-5-20)34-15-21(31)27-26-14-16-6-8-18(9-7-16)23(32)33/h1-14H,15H2,(H,27,31)(H,32,33)/b26-14+

InChI Key

OZOXQHDONLETIW-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor such as a bromophenyl ketone.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the triazole intermediate.

    Acetylation: The resulting compound is then acetylated using acetic anhydride or acetyl chloride.

    Hydrazonation: The acetylated product undergoes a hydrazonation reaction with hydrazine hydrate to form the hydrazono group.

    Final Coupling: The final step involves coupling the hydrazono intermediate with a benzoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazono group, converting it to a hydrazine derivative.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways, such as those related to cell proliferation or apoptosis.

    Pathways Involved: It may modulate signaling pathways, leading to the inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Halogen substitution (Br, Cl, F) on the phenyl ring significantly alters physicochemical properties and bioactivity:

Compound Name Molecular Formula Molecular Weight Key Substituents ChemSpider ID/RN Evidence ID
4-{(E)-[({[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid C24H18ClN5O3S 491.95 4-Cl-phenyl 5275921
4-{(E)-[({[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid C24H18BrN5O3S 536.41 4-Br-phenyl Not provided Target
4-[(E)-{[3-(4-Fluorophenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid C16H12FN5O2S 357.36 4-F-phenyl, thioxo group MFCD04022576

Key Observations :

  • The thioxo group (C=S) in the fluorophenyl analog () may alter electron density on the triazole ring, affecting binding interactions .

Di-Substituted and Positional Isomers

Variations in substituent number and position influence steric and electronic effects:

Compound Name Molecular Formula Molecular Weight Key Features RN/ID Evidence ID
2-{(E)-[({[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid C24H17Cl2N5O3S 526.39 4,5-di-Cl-phenyl 5274948
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2,5-dimethoxyphenyl)methylene]acetohydrazide C26H23BrN6O3S 603.46 2,5-dimethoxyphenyl hydrazide 303103-32-4

Key Observations :

  • Methoxy groups () introduce electron-donating effects, which could modulate electronic properties of the hydrazone moiety .

Ester vs. Acid Derivatives

The carboxylic acid group in the target compound contrasts with ester derivatives:

Compound Name Molecular Formula Molecular Weight Functional Group RN/ID Evidence ID
Methyl 4-{(E)-[({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoate C31H28N6O4S 604.66 Methyl ester 488811-15-0

Key Observations :

Hydrazone and Sulfonyl Modifications

Variations in the linker and substituent groups:

Compound Name Molecular Formula Molecular Weight Key Modifications RN/ID Evidence ID
4-[(E)-{[(4-Methylphenyl)sulfonyl]hydrazono}methyl]phenyl 3-bromobenzoate C22H17BrN2O4S 501.35 Sulfonyl group MFCD02675168

Key Observations :

  • The sulfonyl group () introduces strong electron-withdrawing effects, which may stabilize the hydrazone linkage and alter metabolic stability .

Structure-Activity Relationship (SAR) Insights

  • Halogen Effects: Bromine and chlorine enhance lipophilicity and may improve antimicrobial or cytotoxic activity compared to non-halogenated analogs .
  • Benzoic Acid vs. Ester : The free acid group likely enhances solubility and target binding via ionic interactions, whereas esters may improve pharmacokinetic profiles .
  • Hydrazone Configuration : The (E)-configuration is conserved across analogs, suggesting its necessity for maintaining planar geometry and optimal binding .

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